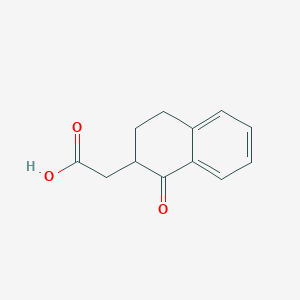

1-Oxotetralin-2-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetic acid is a simple carboxylic acid with the chemical formula CH3COOH . It’s a colorless liquid that when undiluted is also called glacial acetic acid . Acetic acid is the main component of vinegar apart from water .

Synthesis Analysis

The synthesis of acetic acid involves the oxidation of ethanol or the destructive distillation of wood . In the laboratory, acetic acid can be prepared by the oxidation of ethanol in a two-step process .

Molecular Structure Analysis

Acetic acid has the molecular formula CH3COOH and a molar mass of 60.052 g/mol . It consists of a methyl group (CH3) and a carboxyl group (COOH) .

Chemical Reactions Analysis

Acetic acid can undergo a variety of reactions, including esterification and oxidation . For example, it can react with alcohols in the presence of an acid catalyst to form esters .

Physical and Chemical Properties Analysis

Acetic acid is a colorless liquid with a strong, pungent smell . It has a melting point of 16 to 17 °C and a boiling point of 118 to 119 °C . It’s miscible with water and has a density of 1.049 g/cm³ .

Applications De Recherche Scientifique

1. Role in Auxin Signalling and Plant Development

1-Oxotetralin-2-acetic acid, as a derivative of indole-3-acetic acid (IAA), plays a significant role in auxin signalling pathways in plants. Studies have shown that oxidative derivatives of IAA, such as 2-oxindole-3-acetic acid (oxIAA), are crucial in modulating auxin homeostasis and responses in Arabidopsis roots. OxIAA, which is structurally similar to this compound, has been identified as a major catabolite of IAA in Arabidopsis, indicating its potential role in regulating plant growth and development (Peer, Cheng, & Murphy, 2013); (Pěnčík et al., 2013).

2. Medicinal Chemistry and Receptor Studies

This compound derivatives, such as 2-amidotetralins, have been studied for their interaction with melatonin receptors, suggesting potential applications in the development of nonindolic melatonin-like agents. These compounds could be valuable tools for characterizing melatonin receptors and understanding the action of melatonin (Copinga et al., 1993).

3. Organic Chemistry and Synthesis Applications

This compound is also relevant in organic chemistry, particularly in the synthesis of complex molecular structures. For instance, it has been utilized in the enantioselective synthesis of spiro-3,4-dihydrocoumarins, showcasing its versatility in organic synthesis and the potential for developing novel compounds with specific stereochemical configurations (Zhang, Chen, Li, & Cheng, 2018).

4. Analytical Chemistry and Method Development

In the field of analytical chemistry, derivatives of this compound are studied for their reaction mechanisms and product formations. For example, research on the elimination mechanisms of acetic acid from 1-acetoxytetralin reveals insights into the stereochemistry and reaction pathways of related compounds, contributing to a deeper understanding of organic reaction mechanisms (Wojinski & Gross, 1979).

5. Environmental Chemistry and Oxidation Studies

This compound and its related compounds have been analyzed in environmental chemistry contexts, especially concerning their oxidation behaviors. Studies have examined the oxidation processes of tetralin compounds, providing valuable information about their stability and reaction kinetics in different environmental conditions (Martan, Manassen, & Vofsi, 1970).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The use of acetic acid and similar compounds in various industries, including food, chemical, medical, pharmaceutical, and engineering, is expected to continue . There’s also interest in using sunlight to power CO2 conversion into value-added chemicals and fuels, a process in which acetic acid could play a role .

Propriétés

IUPAC Name |

2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15/h1-4,9H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYXTNBSASTONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2835732.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2835736.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2835737.png)

![2-Chloro-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2835738.png)

![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2835742.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2835745.png)

![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)